Detorubicin hydrochloride

Description

Origin and Classification within Anthracycline Antibiotics

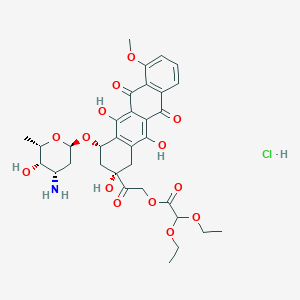

Detorubicin (B1234773) is classified as an anthracycline antibiotic, a class of drugs known for their use in cancer chemotherapy. nih.govonelook.com Anthracyclines are characterized by a tetracyclic ring structure with a quinone-hydroquinone group and a sugar moiety attached by a glycosidic bond. researchgate.net They are often derived from Streptomyces bacteria. wikipedia.orgwikipedia.org Specifically, detorubicin is a semi-synthetic derivative of daunorubicin (B1662515), another prominent anthracycline antibiotic. nih.gov

Detorubicin as a Semi-synthetic Analog of Daunorubicin

Detorubicin is a semi-synthetic analog of daunorubicin, meaning it is chemically modified from the naturally occurring daunorubicin molecule. nih.govnih.gov This structural modification is a key aspect of its design and intended function. Daunorubicin itself is a starting material for the semi-synthetic production of other important anthracyclines like doxorubicin (B1662922), epirubicin, and idarubicin. wikipedia.org

Prodrug Concept: Detorubicin as a Hydrolytic Precursor to Doxorubicin

A crucial feature of detorubicin is its role as a prodrug. nih.govnih.gov A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent within the body. benthamopenarchives.com Detorubicin is designed to be a hydrolytic precursor to doxorubicin, meaning it converts to doxorubicin through hydrolysis. nih.govnih.gov This conversion happens rapidly at neutral pH, such as in the bloodstream, a few minutes after intravenous injection. nih.govnih.gov In acidic conditions, however, detorubicin remains stable. nih.gov This characteristic allows detorubicin to be viewed as a hydrophobic prodrug of doxorubicin. nih.gov

Significance in Preclinical Oncology and Drug Discovery Research

The design of detorubicin as a prodrug of doxorubicin holds significance in preclinical oncology research. mdpi.comnih.gov The rationale behind developing prodrugs like detorubicin is to potentially improve the therapeutic properties of the active drug. benthamopenarchives.com Studies in mice have shown that the tissue distribution of detorubicin is distinct from that of doxorubicin and daunorubicin. nih.gov In preclinical models, such as with L1210 leukemia, detorubicin has demonstrated a therapeutic effect superior to daunorubicin and at least equal to that of doxorubicin. nih.gov This suggests that detorubicin's unique pharmacokinetic properties could offer therapeutic advantages. nih.gov The exploration of such prodrugs is a vital area of drug discovery, aiming to enhance the efficacy and delivery of established anticancer agents. benthamopenarchives.comfrontiersin.orgmdpi.com

Structure

2D Structure

Properties

CAS No. |

64291-45-8 |

|---|---|

Molecular Formula |

C33H40ClNO14 |

Molecular Weight |

710.1 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate;hydrochloride |

InChI |

InChI=1S/C33H39NO14.ClH/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39;/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3;1H/t14-,17-,19-,21-,26+,33-;/m0./s1 |

InChI Key |

PJODMULXZJQLDJ-NMELVCTCSA-N |

SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl |

Isomeric SMILES |

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC.Cl |

Canonical SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC.Cl |

Appearance |

Solid powder |

Other CAS No. |

64291-45-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Detorubicin; MCMC 4777; NSC 292652; RP 33921. |

Origin of Product |

United States |

Cellular and Molecular Pharmacology of Detorubicin Hydrochloride

Mechanisms of Cellular Uptake and Intracellular Disposition of Detorubicin (B1234773)

Detorubicin's journey into the cell and its subsequent localization are critical determinants of its therapeutic effect.

Comparative Cellular Entry Kinetics with Doxorubicin (B1662922)

Research has shown that detorubicin enters cultured L1210 leukemia cells more rapidly and achieves higher intracellular concentrations than doxorubicin. nih.gov This enhanced uptake is attributed to detorubicin's greater hydrophobicity, which facilitates its passage across the cell membrane. nih.gov The structural differences between detorubicin and doxorubicin likely account for these varied kinetics.

Subcellular Localization: Lysosomal and Nuclear Association

Once inside the cell, detorubicin, like other anthracyclines, is found associated with both lysosomes and nuclei. nih.gov A significant portion of the undegraded detorubicin is localized within the lysosomes, where the acidic environment contributes to its stability. nih.gov In contrast, its active metabolite, doxorubicin, is primarily found associated with the nuclear DNA of L1210 cells. nih.gov This differential localization suggests that detorubicin acts as a lysosomotropic prodrug, with the lysosomes serving as a reservoir from which doxorubicin is gradually released. nih.gov

Hydrolysis Pathways and Doxorubicin Release within Cellular Compartments

Detorubicin is designed to release doxorubicin upon hydrolysis at a neutral pH. nih.gov This process is crucial for its anticancer activity. While detorubicin shows some stability within the acidic environment of lysosomes, its hydrolysis is more rapid at the neutral pH found in other cellular compartments. nih.govredalyc.orgredalyc.org Even after 120 minutes of incubation at a slightly acidic pH of 6.5, a notable fraction of intracellular fluorescence in L1210 cells is still attributable to undegraded detorubicin, highlighting the role of lysosomes in stabilizing the prodrug. nih.gov The release of doxorubicin from detorubicin is a key step that allows the active drug to translocate to the nucleus and exert its cytotoxic effects. nih.gov

Doxorubicin-Mediated Molecular Mechanisms of Action Resulting from Detorubicin Hydrolysis

The anticancer effects of detorubicin are ultimately mediated by the molecular actions of its hydrolysis product, doxorubicin. These mechanisms primarily involve interference with DNA structure and function.

DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism of action is its ability to intercalate into DNA, a process where the planar anthracycline ring structure inserts itself between the base pairs of the DNA double helix. pharmgkb.orgnih.govnih.gov This intercalation leads to a distortion of the DNA molecule, creating torsional strain and physically obstructing essential cellular processes like replication and transcription. nih.govnih.gov

Furthermore, doxorubicin is a potent inhibitor of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.govnih.gov By stabilizing the complex formed between topoisomerase II and DNA, doxorubicin prevents the enzyme from re-ligating the DNA strands it has cleaved. nih.gov This results in the accumulation of persistent double-strand breaks, which are highly cytotoxic to rapidly proliferating cancer cells. nih.govnih.gov While DNA intercalation is a prerequisite, it is not solely sufficient for the topoisomerase II-targeting activity of anthracyclines. researchgate.netnih.gov

Modulation of Nucleic Acid Synthesis

As a direct consequence of DNA intercalation and topoisomerase II inhibition, the synthesis of both DNA and RNA is significantly hindered. pharmgkb.orgnih.govpfizer.com The physical presence of doxorubicin within the DNA template obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. dovepress.comglobalrph.com This disruption of nucleic acid synthesis is a key contributor to the cytotoxic effects observed with doxorubicin, and by extension, detorubicin. nih.gov

Generation of Reactive Oxygen Species and Oxidative Stress Induction

Detorubicin hydrochloride is a potent inducer of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. This process is a significant contributor to its cytotoxic effects. The generation of ROS by detorubicin is thought to occur through multiple mechanisms, including the redox cycling of its quinone moiety. nih.govresearchgate.net This cycling produces superoxide (B77818) radicals, which can then be converted to other ROS like hydrogen peroxide and hydroxyl radicals. frontiersin.org The formation of a complex between doxorubicin and iron can also catalyze the production of hydroxyl radicals, leading to lipid peroxidation. frontiersin.org

The accumulation of ROS within the cell leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. mdpi.com This imbalance results in damage to various cellular components, including DNA, proteins, and lipids. nih.govmdpi.com For instance, doxorubicin has been shown to cause oxidative DNA damage, as evidenced by the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine. nih.gov This damage, in turn, can trigger downstream signaling pathways that lead to cell death. nih.gov

Studies have shown that doxorubicin treatment leads to increased levels of protein carbonyls and protein-bound 4-hydroxynonenal (B163490) (HNE), which are markers of oxidative damage to proteins and lipids, respectively, in both brain and plasma. nih.gov Furthermore, doxorubicin can bind to cardiolipin (B10847521) on the inner mitochondrial membrane, initiating ROS production within the mitochondria, which are crucial organelles for cellular energy production. mdpi.com This mitochondrial-derived ROS can cause significant damage to the mitochondrial structure and function, further contributing to cellular demise. mdpi.com

The table below summarizes key findings related to ROS generation and oxidative stress induction by doxorubicin, the parent compound of this compound.

| Finding | Organism/Cell Line | Key Outcome | Reference |

| Increased protein carbonyls and HNE levels | Rat (in vivo) | Evidence of oxidative damage in brain and plasma | nih.gov |

| Formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine | Human leukemia HL-60 cells | Indication of oxidative DNA damage | nih.gov |

| Increased superoxide production | In vitro | Mediated by the reductase domain of eNOS | mdpi.com |

| Doxorubicin-iron complex formation | In vitro | Increased hydroxyl radical production and lipid peroxidation | frontiersin.org |

| Mitochondria-derived ROS production | Cardiac cells | Initiated by binding to cardiolipin | mdpi.com |

Induction of Apoptotic Pathways and Cell Death Mechanisms

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. The apoptotic process initiated by this compound involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comresearchgate.net

The intrinsic pathway is often triggered by cellular stress, such as the DNA damage and oxidative stress caused by detorubicin. mdpi.comnih.gov This leads to the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3. mdpi.com Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation. mdpi.comnih.gov The involvement of the p53 tumor suppressor protein is also crucial in this pathway, as its activation can promote apoptosis in response to cellular damage. nih.gov

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL) and tumor necrosis factor-alpha (TNF-α), to their corresponding receptors on the cell surface. nih.gov This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3. nih.gov Doxorubicin has been shown to upregulate FasL and its receptor, thereby activating this pathway. mdpi.com

Studies have demonstrated that doxorubicin-induced apoptosis is a p38 MAPK-dependent process in certain cancer cells. scispace.com Furthermore, the activation of caspase-3 has been observed to precede the stimulation of p53 transcriptional activity in some cell types. nih.gov

The following table outlines key findings regarding the induction of apoptotic pathways by doxorubicin.

| Finding | Cell Line/Model | Apoptotic Pathway | Key Molecules Involved | Reference |

| Accumulation of cells in pre-G1 phase, DNA laddering | Osteosarcoma Saos-2 cells | Intrinsic | Hydrogen peroxide, superoxide, cytochrome c, caspase-3 | mdpi.com |

| Caspase-3 activation precedes p53 stimulation | Bovine aortic endothelial cells | Intrinsic | Caspase-3, p53 | nih.gov |

| p38 MAPK-dependent apoptosis | Canine transitional cell carcinoma and osteosarcoma cells | Not specified | p38 MAPK | scispace.com |

| Upregulation of FasL and death receptors | Not specified | Extrinsic | FasL, TNFR1, FAS, DR5, Caspase-8 | mdpi.com |

Impact on Cellular Signaling Pathways in Preclinical Models

This compound significantly influences various cellular signaling pathways that are critical for cell survival, proliferation, and death. Its effects on the cell cycle, kinase pathways, and autophagy have been extensively studied in preclinical models.

Influence on Cell Cycle Progression

This compound has a profound impact on cell cycle progression, often leading to cell cycle arrest at specific checkpoints. This is a crucial mechanism by which it inhibits the proliferation of cancer cells. Doxorubicin has been shown to cause an accumulation of cells in the G1/S and G2/M phases of the cell cycle. nih.govimrpress.com The specific checkpoint at which arrest occurs can depend on the cell type. For example, in MCF-7 breast cancer cells, doxorubicin induces arrest at both the G1/S and G2/M checkpoints, while in MDA-MB-231 cells, arrest is observed only at the G2/M checkpoint. nih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For instance, doxorubicin treatment can lead to the upregulation of p53 and p21. nih.govfrontiersin.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S and G2/M transitions. researchgate.net Doxorubicin can also affect the levels of other cell cycle-related proteins, such as Skp2 and cyclin B, in a cell-type-dependent manner. nih.gov

The table below summarizes the effects of doxorubicin on cell cycle progression in different cell lines.

| Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |

| MCF-7 (Breast Cancer) | G1/S and G2/M arrest | Decreased Skp2, Increased p53 and p21 | nih.gov |

| MDA-MB-231 (Breast Cancer) | G2/M arrest | Increased Skp2 and cyclin B | nih.gov |

| A549 (Lung Cancer) | G1-S phase block | Not specified | imrpress.com |

| SH-SY5Y (Neuroblastoma) | Increased G1 and G2/M populations | Not specified | springermedizin.de |

Modulation of Kinase Pathways (e.g., MAPK/ERK, PI3K/Akt, AMPK)

This compound modulates several critical kinase signaling pathways, including the MAPK/ERK, PI3K/Akt, and AMPK pathways, which are central to cell survival, proliferation, and metabolism.

The MAPK/ERK pathway can be either activated or inhibited by doxorubicin, depending on the cell type and experimental conditions. nih.gov In some hepatocellular carcinoma (HCC) cell lines, doxorubicin causes a sustained, dose-dependent increase in phospho-ERK levels, while in others, it has a more complex effect. nih.gov The activation of the ERK1/2 pathway has been implicated in doxorubicin-induced apoptosis in cardiomyocytes. nih.gov

The PI3K/Akt pathway is a pro-survival pathway that is often activated in cancer cells, contributing to drug resistance. scispace.com Doxorubicin treatment has been shown to increase the phosphorylation of Akt in oral squamous cell carcinoma (OSCC) and bladder cancer cells. scispace.comtennessee.edu This activation of a pro-survival pathway can counteract the cytotoxic effects of the drug. Consequently, inhibiting the PI3K/Akt pathway has been shown to enhance the anti-proliferative effects of doxorubicin in these cancer cells. scispace.comtennessee.edu In ovarian cancer cells, doxorubicin can induce the activation of the HER3-PI3K-Akt signaling cascade, and inhibiting this pathway significantly increases apoptosis. nih.gov

The AMPK pathway is a key regulator of cellular energy homeostasis. Doxorubicin has been shown to inhibit the AMPK pathway in the heart, reducing the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.govresearchgate.net This inhibition occurs despite the energetic stress induced by the drug. nih.gov The inhibition of AMPK can contribute to the cardiotoxicity of doxorubicin by leading to cellular energy deficits and the activation of mTOR signaling. nih.gov

The table below provides a summary of doxorubicin's effects on these kinase pathways.

| Kinase Pathway | Cell Type/Model | Effect of Doxorubicin | Key Findings | Reference |

| MAPK/ERK | Hepatocellular Carcinoma (HepG2) | Sustained, dose-dependent increase in phospho-ERK | Effect on MEK activity predicts chemotherapeutic response | nih.gov |

| MAPK/ERK | Cardiomyocytes (H9c2) | Activation of ERK1/2 | Mediates doxorubicin-induced apoptosis | nih.gov |

| PI3K/Akt | Oral Squamous Cell Carcinoma | Increased phosphorylation of Akt | Inhibition of PI3K/Akt enhances doxorubicin's efficacy | scispace.com |

| PI3K/Akt | Bladder Cancer (T24, UMUC3) | Increased phosphorylation of Akt | Inhibition of PI3K/Akt enhances doxorubicin's efficacy | tennessee.edu |

| PI3K/Akt | Ovarian Cancer | Activation of HER3-PI3K-Akt cascade | Inhibition of this pathway increases apoptosis | nih.gov |

| AMPK | Rat Heart (in vivo & ex vivo) | Reduced phosphorylation of AMPK and ACC | Occurs despite energetic stress, contributes to cardiotoxicity | nih.govresearchgate.net |

Autophagy Regulation

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. Its role in the context of this compound treatment is complex and can be either pro-survival or pro-death, depending on the cellular context. nih.govnih.gov

In some cancer types, doxorubicin has been shown to induce autophagy, which can act as a resistance mechanism. mdpi.comd-nb.info For instance, in breast cancer cells that are insensitive to doxorubicin, an upregulation of the autophagy-related protein LC3-II and degradation of p62 (markers of autophagy) have been observed. d-nb.info In this context, inhibiting autophagy can increase the sensitivity of cancer cells to doxorubicin. d-nb.info

Conversely, in cardiomyocytes, doxorubicin has been found to block autophagic flux by impairing the acidification of lysosomes. nih.gov This leads to an accumulation of autophagosomes and dysfunctional mitochondria, contributing to the cardiotoxic effects of the drug. d-nb.infonih.gov In this scenario, the induction of autophagy has been shown to be protective, increasing cardiac cell viability and decreasing apoptosis and ROS production. mdpi.com

The table below highlights the dual role of autophagy in response to doxorubicin.

| Cell Type | Effect on Autophagy | Outcome | Key Findings | Reference |

| Breast Cancer Cells | Induction of autophagy | Chemoresistance | Inhibition of autophagy increases sensitivity to doxorubicin | d-nb.info |

| Osteosarcoma | Induction of autophagy | Hampers doxorubicin-induced apoptosis | Not specified | mdpi.com |

| Cardiomyocytes | Blocks autophagic flux | Cardiotoxicity | Impairs lysosome acidification and autolysosomal processing | nih.gov |

| Cardiac Cells (in vitro & in vivo) | Induction of autophagy (by rapamycin) | Protective | Decreases apoptosis and ROS production, improves mitochondrial function | mdpi.com |

Preclinical Efficacy and Comparative Studies of Detorubicin Hydrochloride

In vitro Cytotoxicity in Cancer Cell Lines

The in vitro cytotoxic potential of detorubicin (B1234773) hydrochloride has been evaluated in several cancer cell lines, with a particular focus on leukemia cells.

L1210 Leukemia Cells

In studies utilizing the L1210 leukemia cell line, detorubicin has demonstrated notable cellular pharmacological properties. Research indicates that detorubicin enters cultured L1210 cells more rapidly and achieves higher intracellular concentrations compared to doxorubicin (B1662922) nih.gov. Detorubicin is a prodrug that releases doxorubicin upon hydrolysis at a neutral pH nih.gov. Even with its rapid hydrolysis, a significant portion of undegraded detorubicin can be found within the lysosomes of L1210 cells, where it remains stable. In contrast, the released doxorubicin is primarily found associated with the nuclear DNA nih.gov. This distinct subcellular localization suggests that detorubicin may exert its cytotoxic effects through a mechanism that differs from doxorubicin, despite being its prodrug nih.gov.

Other Experimental Tumor Cell Lines

While specific data on the cytotoxicity of detorubicin in other experimental tumor cell lines is limited in the available literature, its nature as a prodrug of doxorubicin suggests a broad spectrum of activity. Doxorubicin itself has shown cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and liver. For instance, doxorubicin has demonstrated cytotoxicity in human breast cancer cell lines such as MDA-MB-231 and MCF-7, as well as in hepatocellular carcinoma and colon cancer cell lines.

Table 1: In vitro Cytotoxicity of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| MDA-MB-231 | Breast Cancer | Not explicitly stated |

| MCF-7 | Breast Cancer | Not explicitly stated |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated |

| HCT-116 | Colon Cancer | Not explicitly stated |

Note: Specific IC50 values for detorubicin were not available in the reviewed sources. The data presented for doxorubicin is for comparative context.

In vivo Antitumor Activity in Experimental Animal Models

The antitumor efficacy of detorubicin hydrochloride has been assessed in various animal models, primarily focusing on murine leukemia and to a lesser extent, solid tumors.

Murine Leukemia Models

In preclinical studies involving murine leukemia models, detorubicin has shown significant therapeutic effects. Specifically, in mice with subcutaneously implanted L1210 leukemia, detorubicin demonstrated superior therapeutic activity compared to daunorubicin (B1662515) and at least an equivalent effect to that of Adriamycin (doxorubicin) nih.gov. These findings highlight the potential of detorubicin as a potent agent in the treatment of leukemia.

Solid Tumor Xenograft Models

Information regarding the in vivo antitumor activity of this compound in solid tumor xenograft models is not extensively detailed in the currently available scientific literature. However, given that detorubicin acts as a prodrug of doxorubicin, it is plausible that it would exhibit efficacy against a range of solid tumors, similar to the known activity of doxorubicin in various xenograft models, including breast and lung cancer.

Comparative Preclinical Efficacy with Doxorubicin and Daunorubicin Analogs

Comparative studies are crucial for understanding the therapeutic potential of a new drug relative to existing treatments. Detorubicin has been compared with its parent compounds, doxorubicin and daunorubicin, in preclinical settings.

Table 2: Comparative Preclinical Efficacy in L1210 Murine Leukemia

| Compound | Comparative Efficacy | Reference |

|---|---|---|

| Detorubicin | Superior to Daunorubicin | nih.gov |

| Detorubicin | At least equal to Doxorubicin (Adriamycin) | nih.gov |

Evaluation in Multidrug-Resistant Preclinical Models.

Information regarding the preclinical efficacy of this compound specifically in multidrug-resistant (MDR) cancer models is limited in publicly available scientific literature. While the broader class of anthracyclines, to which detorubicin belongs, has been extensively studied in the context of MDR, detailed comparative studies and specific efficacy data for detorubicin in resistant cell lines or animal models are not readily found.

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells, thereby reducing their efficacy. nih.gov The development of anthracycline analogs that can circumvent or are less susceptible to these resistance mechanisms is an important area of research.

Further research would be necessary to thoroughly evaluate the activity of this compound in cancer models that have acquired resistance to standard chemotherapeutic agents. Such studies would typically involve comparing the cytotoxic effects of detorubicin on sensitive parental cell lines versus their multidrug-resistant counterparts and could also include in vivo experiments using animal models with resistant tumors. The resulting data, often presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), would be crucial for determining its potential clinical utility in treating drug-resistant cancers.

Mechanisms of Acquired Resistance to Detorubicin Hydrochloride in Preclinical Contexts

Role of ATP-Binding Cassette (ABC) Transporters in Efflux

A primary mechanism by which cancer cells develop resistance to detorubicin (B1234773) hydrochloride is through the increased efflux of the drug, which reduces its intracellular concentration and subsequent cytotoxicity. remedypublications.com This process is primarily mediated by a superfamily of ATP-binding cassette (ABC) transporters that function as energy-dependent drug efflux pumps. jnsbm.org

P-glycoprotein (P-gp/ABCB1) Overexpression

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized ABC transporter implicated in multidrug resistance (MDR). remedypublications.com Overexpression of P-gp in cancer cells leads to the active removal of a broad range of chemotherapeutic agents, including anthracyclines like doxorubicin (B1662922). remedypublications.com This efflux prevents the drug from reaching its intracellular target, the nucleus, thereby conferring resistance. nih.gov Studies have consistently shown a correlation between increased P-gp expression and doxorubicin resistance in various cancer cell lines. researchgate.net

Multidrug Resistance-Associated Proteins (MRP/ABCC)

The multidrug resistance-associated protein (MRP) family, part of the ABCC subfamily of transporters, also contributes to resistance against anthracyclines. MRP1 (ABCC1) is the most studied member of this family and has been shown to transport doxorubicin, particularly in its conjugated form with glutathione. remedypublications.com Several other MRPs, including MRP2 (ABCC2) and MRP3 (ABCC3), have also been implicated in doxorubicin resistance. remedypublications.comnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2)

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another key ABC transporter associated with multidrug resistance. BCRP is a half-transporter that forms homodimers to actively efflux a wide array of anticancer drugs. nih.gov Overexpression of BCRP has been identified as a mechanism of resistance to doxorubicin in various cancer models, including those selected with single-step exposure to the drug. nih.gov

| Transporter | Gene | Subfamily | Role in Doxorubicin Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | ABCB | Actively effluxes doxorubicin, reducing intracellular concentration. |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | ABCC | Transports doxorubicin, often conjugated with glutathione. |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ABCG | Effluxes a broad range of drugs, including doxorubicin. |

Alterations in Topoisomerase Enzymes as a Resistance Mechanism

The primary cytotoxic mechanism of detorubicin hydrochloride, like other anthracyclines, involves the inhibition of topoisomerase II. gvsu.edu This enzyme is crucial for resolving DNA topological problems during replication and transcription. gvsu.edu this compound stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. wikipedia.orgdrugbank.com Alterations in topoisomerase II can, therefore, lead to drug resistance.

Mechanisms of topoisomerase-mediated resistance include:

Reduced expression of topoisomerase IIα: The α isoform of topoisomerase II is the primary target of anthracyclines. A decrease in its expression can lead to a reduction in drug-induced DNA damage. remedypublications.comnih.gov

Mutations in the topoisomerase IIα gene: Mutations in the TOP2A gene can alter the enzyme's structure, reducing its affinity for the drug or its ability to form a stable cleavage complex. remedypublications.com

Increased expression of topoisomerase IIβ: The β isoform is less sensitive to anthracyclines. A shift in the expression ratio, with an increase in topoisomerase IIβ relative to IIα, can contribute to resistance. remedypublications.comnih.gov

Modulation of Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is a critical downstream effector of the DNA damage induced by this compound. nih.gov Cancer cells can acquire resistance by modulating various components of the apoptotic machinery to evade cell death.

Key alterations include:

Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can inhibit the mitochondrial pathway of apoptosis, which is a key route for anthracycline-induced cell death.

Downregulation of pro-apoptotic proteins: Conversely, a decrease in the expression of pro-apoptotic proteins like Bax and Bak can make cells more resistant to apoptotic stimuli.

Defects in the p53 pathway: The tumor suppressor protein p53 plays a crucial role in sensing DNA damage and initiating apoptosis. Mutations or inactivation of p53 can uncouple DNA damage from the apoptotic response, leading to resistance. wu.ac.th However, doxorubicin-induced apoptosis can also occur through p53-independent pathways. researchgate.net

Role of Signaling Pathways in Drug Resistance (e.g., MAPK/ERK, PI3K/Akt, CaMKII)

Aberrant activation of various intracellular signaling pathways can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of this compound and contributing to drug resistance. nih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. nih.gov Studies have shown that activation of the MAPK/ERK pathway can protect cancer cells from doxorubicin-induced apoptosis and contribute to resistance. wu.ac.thnih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical pro-survival pathway. nih.gov Activation of this pathway can inhibit apoptosis and promote cell cycle progression, leading to doxorubicin resistance. remedypublications.com

CaMKII Pathway: Calcium/calmodulin-dependent protein kinase II (CaMKII) has also been implicated in doxorubicin resistance. Increased intracellular calcium levels and subsequent activation of CaMKII have been observed in doxorubicin-resistant breast cancer cells. frontiersin.org

| Signaling Pathway | Key Proteins | Contribution to Doxorubicin Resistance |

|---|---|---|

| MAPK/ERK | MAPK, ERK | Promotes cell proliferation and survival, protecting against apoptosis. |

| PI3K/Akt | PI3K, Akt | Inhibits apoptosis and promotes cell cycle progression. |

| CaMKII | CaMKII | Associated with increased intracellular calcium and resistance in breast cancer cells. |

Intracellular Drug Accumulation and Retention in Resistant Cells

A pivotal mechanism underlying acquired resistance to anthracycline chemotherapeutics, including this compound, in preclinical models is the significant reduction in intracellular drug accumulation and retention. nih.gov Resistant cancer cells develop sophisticated strategies to either prevent the drug from entering or, more commonly, to actively eject it, thereby maintaining a subcellular drug concentration below the cytotoxic threshold. nih.govyoutube.com This ensures the drug cannot reach its primary nuclear target, DNA, in sufficient amounts to induce cell death.

Research has consistently demonstrated that cells with acquired resistance exhibit markedly lower levels of the drug compared to their sensitive parent cells. For instance, studies using doxorubicin-resistant breast cancer cells (MCF-7/ADR) revealed a substantial decrease in intracellular drug accumulation when compared to the sensitive MCF-7 cell line, a finding visually confirmed through confocal microscopy. frontiersin.org This failure to retain the therapeutic agent is a hallmark of the resistant phenotype.

The predominant molecular basis for this reduced accumulation is the overexpression of ATP-binding cassette (ABC) transporter proteins. nih.govresearchgate.net These membrane-bound proteins function as energy-dependent efflux pumps, actively expelling a wide range of substrates, including chemotherapeutic drugs, from the cell's interior. youtube.comremedypublications.com In the context of anthracycline resistance, the most extensively studied pumps are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1). frontiersin.orgremedypublications.com

Preclinical studies have verified the upregulation of these transporters in resistant cell lines. Western blot analyses of doxorubicin-resistant MCF-7/ADR cells show significantly elevated expression of both P-gp and MRP1 compared to their drug-sensitive counterparts. frontiersin.org These pumps utilize energy from ATP hydrolysis to recognize and transport the drug out of the cell, effectively lowering its intracellular concentration. remedypublications.com

The functional consequence of this reduced accumulation is a dramatic increase in the drug concentration required to inhibit cell growth, which is quantified by the half-maximal inhibitory concentration (IC50). As shown in the table below, resistant cell lines can exhibit resistance indices (the fold-increase in IC50) ranging from 2-fold to over 47-fold, directly reflecting their enhanced capacity to prevent drug retention.

Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Cancer Cell Lines

| Cell Line | Phenotype | Doxorubicin IC50 (µM) | Resistance Index (Fold Increase) | Reference |

|---|---|---|---|---|

| MCF-7 | Sensitive | 4.5 | 47.4 | frontiersin.org |

| MCF-7/ADR | Resistant | 213.2 | ||

| HeLa | Sensitive | 2.664 | ~2.1 | nih.gov |

| HeLa/Dox | Resistant | 5.470 | ||

| K562 | Sensitive | 0.031 | ~32.1 | nih.gov |

| K562/Dox | Resistant | 0.996 |

This diminished drug sensitivity is a direct result of lower intracellular drug levels. The following table summarizes research findings on the differences in drug accumulation between sensitive and resistant cells.

Table 2: this compound (as Doxorubicin) Accumulation in Sensitive vs. Resistant Cells

| Cell Lines (Resistant vs. Sensitive) | Key Finding on Drug Accumulation/Retention | Methodology | Reference |

|---|---|---|---|

| MCF-7/ADR vs. MCF-7 | Resistant cells showed a substantial decrease in intracellular drug accumulation. | Confocal Microscopy | frontiersin.org |

| MCF-7 (Resistant vs. Sensitive) | Resistant cells exhibited significantly lower intracellular fluorescence after doxorubicin treatment, indicating reduced accumulation. | Flow Cytometry | researchgate.net |

| General Cancer Cells | Decreased cellular permeability, in addition to increased efflux, was identified as a key parameter for reducing intracellular drug levels and conferring resistance. | Spatio-Temporal Modeling | nih.gov |

Chemical Synthesis and Structure Activity Relationship Sar of Detorubicin and Its Analogs

Semi-synthetic Derivation from Natural Anthracyclines

The industrial production of many clinically significant anthracyclines, such as doxorubicin (B1662922), relies on the semi-synthesis from the more readily available natural product, daunorubicin (B1662515). This precursor is isolated from fermentation cultures of Streptomyces peucetius. A similar semi-synthetic approach is employed for the preparation of Detorubicin (B1234773) (14-diethoxyacetoxydaunorubicin).

The synthesis of Detorubicin typically starts from daunorubicin. A key step in this process involves the chemical modification of the side chain at the C-14 position of the aglycone. This is often achieved through a bromination reaction at C-14 of daunorubicin to yield 14-bromodaunorubicin (B1228617). Subsequent nucleophilic substitution of the bromine atom with a diethoxyacetate group affords Detorubicin hydrochloride. This semi-synthetic strategy allows for the efficient production of Detorubicin by leveraging the complex molecular scaffold provided by the natural anthracycline.

Synthetic Strategies for Detorubicin and Related Doxorubicin Derivatives

The synthesis of Detorubicin and other C-14 modified doxorubicin derivatives primarily involves the derivatization of the C-14 position of the anthracycline aglycone. A common and effective method for introducing ester functionalities at this position is through the reaction of 14-bromodaunorubicin with the corresponding carboxylic acid salt. For instance, benzoic acid ester derivatives of daunorubicin have been successfully synthesized by nucleophilic esterification of 14-bromodaunorubicin with the potassium salt of the respective benzoic acid, resulting in good yields nih.gov. This general strategy is applicable to the synthesis of Detorubicin, where diethoxyacetic acid would be utilized.

Alternative strategies for modifying the anthracycline molecule include the formation of amide and amine derivatives. Amide derivatives can be synthesized by coupling carboxylic acids, activated with a succinimidyl group, to the amino group of the daunosamine (B1196630) sugar nih.gov. Reductive amination of aromatic aldehydes with daunorubicin hydrochloride can be employed to obtain amine derivatives nih.gov. While these modifications are not directly involved in the synthesis of the Detorubicin side chain, they represent important synthetic routes for creating a diverse range of doxorubicin analogs with potentially improved pharmacological properties.

Modification of the Anthracycline Structure and Daunosamine Moiety

Extensive efforts have been dedicated to modifying both the anthracycline aglycone and the daunosamine sugar moiety to develop analogs with enhanced antitumor activity and reduced toxicity. The daunosamine moiety, in particular, has been a focal point for structural modifications due to its crucial role in DNA binding and interaction with topoisomerase II.

Modifications at the C-3' position of the daunosamine sugar have yielded promising results. The substitution of the primary amino group with other functionalities has been explored to overcome multidrug resistance. For example, the synthesis of 3'-azido derivatives of daunorubicin and doxorubicin has been shown to retain antiproliferative activity and avert P-glycoprotein binding, a key mechanism of drug resistance usp.br. The replacement of the 3'-amino group with a hydroxyl group, as in 3'-deamino-3'-hydroxydoxorubicin, has also resulted in a compound with high antitumor activity nih.govelsevierpure.com.

Further modifications to the daunosamine moiety include the introduction of bulky substituents or the alteration of its stereochemistry. Nemorubicin, a semi-synthetic doxorubicin derivative, features a 2-(S)-methoxy-4-morpholinyl group at the 3' position, which contributes to its high potency and activity against drug-resistant cell lines usp.br. The synthesis of such analogs often requires multi-step procedures involving protection, glycosylation, and deprotection steps. For instance, a facile procedure for preparing glycon-modified doxorubicin analogs involves the protection of the 14-hydroxyl group of the aglycone with a tert-butyldimethylsilyl group, followed by glycosylation and subsequent deprotection nih.gov.

These structural modifications can significantly impact the biological properties of the anthracycline, including its cellular uptake, DNA binding affinity, and interaction with molecular targets.

Structure-Activity Relationships for Antitumor Potency

The antitumor potency of Detorubicin and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated key structural features that are critical for their cytotoxic effects. These studies have primarily focused on modifications of the daunosamine sugar and the C-14 side chain.

The 3'-amino group of the daunosamine sugar is a critical determinant of the biological activity of anthracyclines. SAR studies have shown that both the nature and the stereochemistry of the substituent at this position can profoundly influence antitumor potency.

Research on a series of doxorubicin analogs with various ω-[bis(acetoxy)]alkyl or ω-[bis(acetoxy)]alkoxyalkyl groups substituted at the 3'-amino position revealed that the chain length of the substituent is a crucial factor. The most potent compounds in this series were those that, after enzymatic hydrolysis, could form a straight-chain aldehyde intermediate and subsequently give rise to a 5- or 6-membered ring carbinolamine nih.gov. Analogs designed to form larger 7-, 8-, or 9-membered carbinolamines were found to be significantly less active nih.gov.

Furthermore, the ability to form a cyclic carbinolamine appears to be essential for high potency. An N-methyl derivative that could not form a cyclic carbinolamine was two orders of magnitude less potent than its parent compound nih.gov. These findings underscore the importance of the 3'-amino substituent's structure in facilitating intracellular chemical transformations that lead to highly cytotoxic species.

The table below summarizes the relative potency of doxorubicin analogs with different substitutions at the 3'-amino position.

| Analog | 3'-Amino Substituent | Potential Carbinolamine Ring Size | Relative Potency |

|---|---|---|---|

| Analog A | ω-[bis(acetoxy)]alkyl (forms 5-membered ring) | 5 | High |

| Analog B | ω-[bis(acetoxy)]alkyl (forms 6-membered ring) | 6 | High |

| Analog C | ω-[bis(acetoxy)]alkyl (forms 7-membered ring) | 7 | Low |

| Analog D | N-methyl derivative (cannot form ring) | - | Very Low |

Modifications to the side chain at the C-14 position of the aglycone also have a significant impact on the antitumor activity of anthracyclines. Detorubicin itself is a prime example of a C-14 modified analog with altered pharmacological properties compared to its parent compound, daunorubicin. The diethoxyacetoxy group at C-14 in Detorubicin influences its lipophilicity and cellular uptake, which in turn affects its biological activity.

The introduction of fatty acyl amide derivatives at the 3'-amino group of doxorubicin has been shown to increase the lipophilicity of the drug. The anti-proliferative activity of these derivatives was found to be dependent on the chain length of the fatty acyl moiety, with the dodecanoyl derivative showing the most effectiveness in certain cancer cell lines chapman.edu.

A study of doxorubicin analogs with branched side chains at the 3'-amino position revealed that a tertiary carbon atom adjacent to the ω-bis(acetoxy) groups led to a substantial decrease in activity compared to its non-branched counterpart nih.gov. This suggests that steric hindrance in the side chain can negatively affect the biological potency of these compounds.

The table below illustrates the effect of side chain modifications on the in vitro cytotoxicity of doxorubicin analogs.

| Analog | Side Chain Modification | Relative In Vitro Cytotoxicity |

|---|---|---|

| Parent Compound | - | Baseline |

| Dodecanoyl derivative | Fatty acyl amide at 3'-NH2 | Increased in specific cell lines |

| Branched chain analog | Branched ω-[bis(acetoxy)]alkyl at 3'-NH2 | Decreased |

The stereochemistry of both the aglycone and the daunosamine sugar is a critical factor for the antitumor activity of anthracyclines. The specific spatial arrangement of the various functional groups is essential for effective DNA intercalation and interaction with topoisomerase II.

The substitution of L-amino acids with D-amino acids in peptide-based drug delivery systems has been shown to improve stability and antitumor activity semanticscholar.orgmdpi.com. While not a direct modification of the anthracycline itself, this highlights the general importance of stereochemistry in drug design. Within the anthracycline structure, the stereochemistry at various chiral centers, particularly in the daunosamine moiety, is crucial. Any alteration in the stereochemical configuration can lead to a significant loss of biological activity. The precise orientation of the hydroxyl and amino groups on the sugar ring is necessary for optimal binding to the DNA-topoisomerase II complex.

Biosynthetic Pathways and Engineered Production of Anthracycline Analogs Relevant to Detorubicin

The biosynthesis of anthracyclines, a class of compounds that includes the parent structures of detorubicin, is a complex process primarily occurring in Streptomyces species. nih.gov These pathways are of significant interest as they provide a foundation for metabolic engineering and combinatorial biosynthesis, enabling the production of novel analogs with potentially improved therapeutic properties. rsc.org Understanding the biosynthesis of molecules like doxorubicin is directly relevant to detorubicin, as the latter is a derivative of the former.

The generation of anthracyclines is typically divided into three main stages: the biosynthesis of the polyketide aglycone, the formation of deoxysugars, and the subsequent tailoring steps, including glycosylation, which are crucial for biological activity. researchgate.net

The Doxorubicin Biosynthetic Pathway

The pathway for doxorubicin, a precursor to detorubicin, is initiated by a type II polyketide synthase (PKS). nih.gov This enzymatic complex catalyzes the iterative condensation of starter units, such as propionyl-CoA, and extender units to form the characteristic tetracyclic ring structure of the anthracyclinone aglycone. nih.gov

Following the creation of the aglycone, a series of post-PKS tailoring enzymes modify the structure. These modifications are critical for the diversity and bioactivity of the final compounds. nih.gov In the doxorubicin pathway, key tailoring steps include oxygenation and hydroxylation events. For instance, the CYP450 oxygenase DoxA is responsible for oxygenating the 13-position, a crucial step in forming the final structure. nih.gov

Glycosylation, the attachment of the deoxysugar to the aglycone, is a vital step catalyzed by enzymes known as glycosyltransferases (GTs). nih.gov This modification significantly influences the antitumor properties of the anthracycline molecule. nih.gov

Table 1: Key Enzymes in the Doxorubicin Biosynthetic Pathway

| Enzyme/Complex | Gene(s) | Function |

| Type II Polyketide Synthase (PKS) | dps cluster | Synthesizes the initial polyketide chain to form the aglycone backbone. researchgate.net |

| DoxA | doxA | A CYP450 oxygenase that hydroxylates the anthracyclinone at the C-13 position. nih.gov |

| Glycosyltransferase | dnrS | Catalyzes the attachment of the deoxysugar moiety to the aglycone. researchgate.netnih.gov |

| 4-O-methyltransferase | dnrK | Performs a methylation step on an intermediate molecule in the pathway. nih.gov |

| Deoxysugar Biosynthesis Enzymes | dnm cluster | A set of enzymes that synthesize the dTDP-L-daunosamine sugar donor. acs.orgresearchgate.net |

Engineered Production of Anthracycline Analogs

The detailed understanding of these biosynthetic pathways has paved the way for metabolic engineering strategies aimed at both improving production titers and generating novel anthracycline derivatives. nih.govrsc.org These efforts are critical for developing compounds like detorubicin and other analogs with potentially enhanced efficacy or reduced side effects. rsc.orgbohrium.com

One major strategy is combinatorial biosynthesis , which involves expressing genes from different anthracycline pathways in a single host. researchgate.net For example, introducing genes for different sugar biosynthetic pathways or alternative glycosyltransferases can lead to the creation of hybrid molecules with novel sugar moieties attached to the doxorubicin aglycone. researchgate.netnih.gov

Heterologous expression is another powerful technique. Scientists have successfully engineered hosts like Streptomyces venezuelae to express anthracycline biosynthetic genes. nih.gov Such systems can be manipulated to produce specific glycosylated derivatives by introducing plasmids containing genes for various deoxysugars, which can outcompete the endogenous sugars for attachment by glycosyltransferases. nih.gov

Efforts to enhance the production yield of doxorubicin often involve targeted genetic modifications. This includes overexpressing key limiting enzymes or resistance genes. For instance, overexpressing the glycosyltransferase genes dnrS/dnrQ and the sugar synthesis genes desIII/desIV has been shown to increase doxorubicin production. nih.gov Similarly, enhancing the expression of resistance genes like drrC allows the producing organism to tolerate higher concentrations of the antibiotic, thereby increasing the final yield. researchgate.netnih.gov

Conversely, knocking out genes from competing pathways that divert precursors or modify the final product into undesired byproducts is also a common strategy. nih.gov For example, deleting the ketoreductase gene dnrU, which converts daunorubicin into a byproduct, has been shown to significantly increase the yield of doxorubicin. researchgate.netnih.gov

Table 2: Examples of Genetic Engineering Strategies for Anthracycline Production

| Strategy | Genetic Modification | Host Strain | Outcome |

| Enhancing Glycosylation | Overexpression of dnrS/dnrQ and desIII/desIV | Streptomyces peucetius | 5.6-fold increase in doxorubicin production. nih.gov |

| Increasing Resistance | Overexpression of resistance gene drrC | S. peucetius | 102.1% increase in doxorubicin production compared to the parent strain. researchgate.net |

| Blocking Byproduct Formation | Knockout of ketoreductase gene dnrU | S. peucetius | Reduction in byproducts and increased doxorubicin yield. researchgate.netnih.gov |

| Combinatorial Biosynthesis | Introduction of aclarubicin (B47562) glycosyltransferases (aknS, aknT) | S. peucetius | Production of novel N,N-dimethylated anthracyclines. researchgate.net |

Advanced Analytical Methodologies for Detorubicin Hydrochloride Research

Chromatographic Techniques for Quantification (e.g., HPLC, UHPLC-ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) are cornerstone techniques for the sensitive and specific quantification of detorubicin (B1234773) and its metabolites. nih.govekjcp.orgunimi.it

A UHPLC-ESI-MS/MS method has been developed for the simultaneous determination of doxorubicin (B1662922) (a closely related compound) and its primary metabolite, doxorubicinol, in dried blood spots. nih.gov The separation was achieved using an Acquity UHPLC BEH C-18 column with a gradient elution of 0.1% acetic acid and acetonitrile (B52724) at a flow rate of 0.15 mL/min, completing the analysis in 7 minutes. nih.gov Quantification was performed on a triple quadrupole mass spectrometer in positive ion mode, using multiple reaction monitoring (MRM). nih.gov The MRM transition for doxorubicin hydrochloride was identified as m/z 544.22 > 397.06. nih.gov This method demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) of 10 ng/mL for doxorubicin. nih.gov

Similarly, a sensitive HPLC-MS/MS method was developed and validated for quantifying doxorubicin in mouse serum and tissues. ekjcp.org This method utilized a C18 column with a mobile phase consisting of 0.05 M ammonium (B1175870) acetate (B1210297) (adjusted to pH 3.5 with acetic acid) and acetonitrile (40:60, v/v) at a flow rate of 350 µL/min. ekjcp.org The LLOQ for doxorubicin in plasma and small tissues was approximately 0.5 ng/mL. ekjcp.org Another RP-HPLC method with UV detection at 254 nm was developed for determining doxorubicin hydrochloride in pharmaceutical dosage forms, showing excellent linearity between 40 to 140 μg/mL with a correlation coefficient (r²) of 0.9989. ijates.com

Table 1: Examples of Chromatographic Conditions for Anthracycline Analysis

| Parameter | Method 1 (UHPLC-ESI-MS/MS) nih.gov | Method 2 (HPLC-MS/MS) ekjcp.org | Method 3 (RP-HPLC) ijates.com |

|---|---|---|---|

| Analyte(s) | Doxorubicin, Doxorubicinol | Doxorubicin | Doxorubicin Hydrochloride |

| Matrix | Dried Blood Spot | Mouse Serum & Tissues | Pharmaceutical Forms |

| Column | Acquity UHPLC BEH C-18 (2.1 × 100 mm; 1.7 μm) | C18 Column | Not specified |

| Mobile Phase | 0.1% Acetic Acid and Acetonitrile (gradient) | 0.05 M Ammonium Acetate (pH 3.5) and Acetonitrile (40:60, v/v) | Buffer (Orthophosphoric acid in water, pH 3.0) and Acetonitrile (850:150 v/v) |

| Flow Rate | 0.15 mL/min | 350 µL/min | 0.75 mL/min |

| Detection | Triple Quadrupole MS (ESI+) | Triple Quadrupole MS (MRM, positive ions) | UV at 254 nm |

| LLOQ | 10 ng/mL (Doxorubicin) | 0.5 ng/mL | 0.75 µg/ml |

| Run Time | 7 min | ~1.19 min (Retention Time) | 6 min |

Spectroscopic Methods for Analysis (e.g., Mid IR, FT-IR)

Spectroscopic methods, particularly Mid-Infrared (Mid IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, offer rapid and environmentally friendly alternatives for the quantitative analysis of detorubicin hydrochloride in solid forms. d-nb.infonih.govnih.gov These techniques provide information about the vibrational bands of functional groups, allowing for quantification without complex sample preparation. nih.gov

FT-IR spectroscopic methods have been successfully developed and validated for quantifying doxorubicin hydrochloride in bulk and pharmaceutical formulations using both transmittance and reflectance modes. d-nb.info For quantification, the peak area in a specific spectral region (e.g., 1770–1680 cm⁻¹) is measured and plotted against concentration to generate a calibration curve. d-nb.info These methods have demonstrated good accuracy, with high recovery values ranging from 94.48% to 98.26% in transmittance mode and 92.50% to 99.28% in reflectance mode. d-nb.info The methods also show excellent repeatability and intermediate precision, with a relative standard deviation (%RSD) of less than 2.0%. d-nb.inforesearchgate.net

Table 2: Validation Parameters for FT-IR Spectroscopic Analysis of Doxorubicin Hydrochloride d-nb.info

| Parameter | Transmittance Mode | Reflectance Mode |

|---|---|---|

| Accuracy (Recovery %) | 94.48% - 98.26% | 92.50% - 99.28% |

| Precision (% RSD) | < 2.0% | < 2.0% |

| Quantification Range (Peak Area) | 1770–1680 cm⁻¹ | 1770–1680 cm⁻¹ |

Voltammetric Techniques for Determination

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), provide a fast and sensitive approach for the determination of this compound. nih.gov The electrochemical behavior of doxorubicin hydrochloride has been investigated, revealing that its reduction involves protons, specifically targeting the quinone moiety in its anthraquinone (B42736) structure. nih.gov

In an acetate buffer of pH 3.5, the compound exhibits a pseudo-reversible electrochemical behavior with well-defined single cathodic and anodic waves. nih.gov SWV has been applied for quantitative analysis, demonstrating a linear relationship between the peak currents and doxorubicin concentrations in the range of 5.0 x 10⁻⁷ M to 1.0 x 10⁻⁵ M. nih.gov This technique achieved a detection limit of 1.0 x 10⁻⁷ M. nih.gov More recent developments include the fabrication of electrochemical sensors, such as those based on multi-walled carbon nanotubes or self-assembled DNA-polyphenothiazine composites, which can offer even lower detection limits, down to the picomolar (pM) range. scienceopen.comnih.gov

Table 3: Performance of Voltammetric Techniques for Anthracycline Determination

| Technique | Electrode/Sensor | pH / Medium | Linearity Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Square Wave Voltammetry (SWV) | Not specified | pH 3.5 Acetate Buffer | 5.0 x 10⁻⁷ M - 1.0 x 10⁻⁵ M | 1.0 x 10⁻⁷ M | nih.gov |

| Cyclic Voltammetry (CV) | Pt/MWCNTs | pH 4.0 B-R Buffer | Not specified | Not specified | scienceopen.com |

| Voltammetric Sensor | GCE/polyPhTz/DNA1 | Not specified | 10 pM - 0.2 mM | 5 pM | nih.gov |

Bioanalytical Method Validation for Preclinical Pharmacological Studies

The reliability of data from preclinical pharmacological studies depends on rigorous validation of the bioanalytical methods used. fda.gov Validation is performed in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). nih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability. nih.goviajps.com

For the UHPLC-ESI-MS/MS method mentioned previously, validation confirmed that precision and accuracy were within the acceptable criterion of <15%. nih.gov Selectivity was established by demonstrating no significant interfering peaks from endogenous components in the biological matrix. nih.gov The stability of the analyte in dried blood spot samples was confirmed for at least 30 days. nih.gov Similarly, HPLC methods are validated for linearity, with correlation coefficients typically greater than 0.99. ijates.comnih.gov Accuracy is often reported as being between 90% and 110%, with intra-day and inter-day precision below 15%. nih.gov These validated methods provide critical and reliable data for pharmacokinetic and toxicokinetic studies. iajps.com

Assessment of Intracellular Drug Concentrations and Metabolite Profiling

Understanding the intracellular concentration of detorubicin and its metabolites is key to elucidating its mechanisms of action and resistance. nih.govmiami.edu Doxorubicinol is a major and highly cardiotoxic metabolite of doxorubicin. nih.govresearchgate.net Sensitive analytical methods are required to quantify both the parent drug and its metabolites within cell homogenates.

A sensitive UHPLC method has been developed specifically for measuring cellular concentrations of doxorubicin and its metabolites. nih.govresearchgate.net This method allows for the separation of doxorubicin and its three main metabolites within 3 minutes and achieves a high recovery of over 96% from cell homogenates. nih.gov The high sensitivity, with a limit of quantification of 17.4 pg for injected doxorubicin, enables the detection and quantification of intracellular doxorubicinol. nih.gov Studies have shown that total intracellular concentrations of doxorubicin can be significantly higher—up to 230 times—than the external exposure concentrations. nih.gov This accumulation is a critical factor in the drug's potency and is influenced by factors such as the pH gradient between cellular compartments like lysosomes. nih.gov

Table 4: Identified Metabolites and Analytical Performance

| Analyte(s) | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Doxorubicin, Doxorubicinol, other metabolites | UHPLC | Separation of parent drug and 3 main metabolites within 3 minutes. | nih.gov |

| Doxorubicin, Doxorubicinol | LC-MS/MS | Method validated for simultaneous analysis in plasma, urine, and tissues. | unimi.it |

| Doxorubicin, Doxorubicinol | UPLC-MS | Quantification of intracellular concentrations in human cancer cell lines. | nih.gov |

Q & A

Q. What are the key considerations for ensuring experimental reproducibility in Detorubicin hydrochloride research?

Methodological Answer: Experimental reproducibility requires detailed documentation of synthesis protocols, purification steps (e.g., HPLC conditions), and characterization data (e.g., NMR, mass spectrometry). For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC). For known compounds, cite established protocols and validate identity via comparative analysis .

Q. How is the purity of this compound validated in preclinical studies?

Methodological Answer: Purity is assessed using chromatographic methods (e.g., reverse-phase HPLC with UV detection at 254 nm) and quantification of residual solvents (e.g., GC-MS). Follow pharmacopeial guidelines for limits on impurities (e.g., ≤0.1% for any single unknown impurity). Include validation parameters such as linearity (R² ≥0.99) and recovery rates (95–105%) .

Q. What in vitro models are appropriate for initial screening of this compound’s anticancer activity?

Methodological Answer: Use cell lines with documented sensitivity to anthracyclines (e.g., MCF-7 for breast cancer, HL-60 for leukemia). Standardize assays (e.g., MTT or apoptosis markers like caspase-3) with positive controls (e.g., doxorubicin) and triplicate replicates. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines for this compound?

Methodological Answer: Investigate variables such as cell passage number, culture conditions (e.g., hypoxia vs. normoxia), and efflux pump expression (e.g., P-glycoprotein). Use RNA sequencing to identify resistance mechanisms or CRISPR screens to validate gene targets. Cross-validate findings with 3D spheroid models or patient-derived xenografts .

Q. What methodological approaches are recommended for studying the long-term stability of this compound in various formulations?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., aglycone derivatives). For lyophilized formulations, assess reconstitution efficiency and particle size distribution. Reference ICH guidelines Q1A(R2) for protocol design .

Q. How should researchers design experiments to evaluate this compound’s cardiotoxicity relative to other anthracyclines?

Methodological Answer: Use in vivo models (e.g., zebrafish or murine cardiac organoids) to measure biomarkers like troponin I and histopathological changes. Compare dose-response curves with doxorubicin and incorporate echocardiography for functional assessment. Mitigation strategies (e.g., dexrazoxane co-administration) should be tested for translational relevance .

Q. What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy). Use factorial ANOVA to assess interactions between variables (e.g., dose, sequence). Validate findings with isobolograms and mechanistic studies (e.g., Western blotting for pathway inhibition) .

Contradiction Analysis & Data Interpretation

Q. How can conflicting pharmacokinetic data for this compound in rodent vs. primate models be resolved?

Methodological Answer: Compare metabolic pathways via LC-MS/MS metabolite profiling. Adjust for species-specific factors (e.g., plasma protein binding, cytochrome P450 isoforms). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Q. What strategies validate the specificity of this compound’s DNA intercalation mechanism in the presence of off-target effects?

Methodological Answer: Employ competitive assays with ethidium bromide displacement and atomic force microscopy for DNA topology analysis. Use knockout cell lines (e.g., TOP2B-deficient) to isolate mechanism-specific cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.